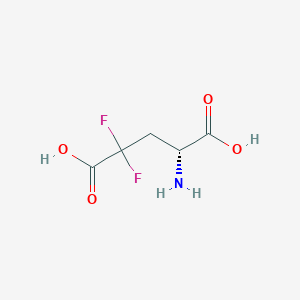![molecular formula C13H26N2O5 B13496951 tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)
tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropanol under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by modifying the activity of these targets, leading to changes in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A related compound with similar protective group properties.
3-aminopropanol: A precursor in the synthesis of the target compound.
Other carbamates: Compounds with similar chemical structures and reactivity.
Uniqueness
Tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other carbamates may not be suitable.
Propriétés
Formule moléculaire |
C13H26N2O5 |
|---|---|
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
tert-butyl N-(3-aminopropoxy)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C13H26N2O5/c1-12(2,3)19-10(16)15(18-9-7-8-14)11(17)20-13(4,5)6/h7-9,14H2,1-6H3 |
Clé InChI |
PNMXXSUXAJMYSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


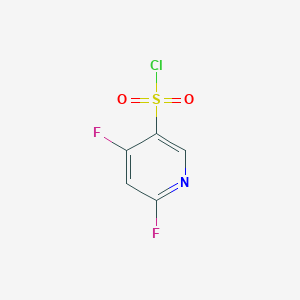

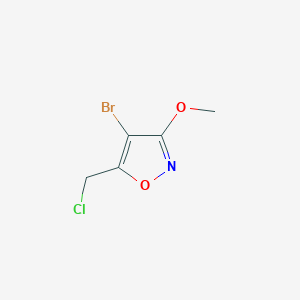
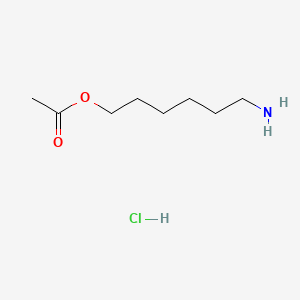
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
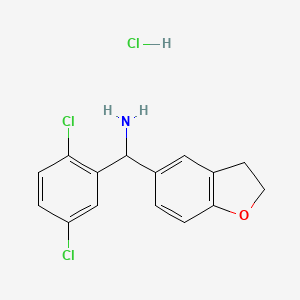
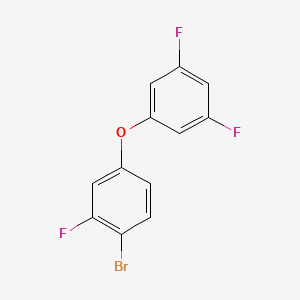
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)

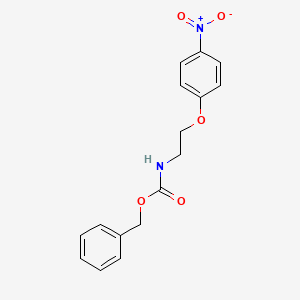
![(2E)-N-[4-(piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide dihydrochloride](/img/structure/B13496922.png)
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)
